2-(2,3-Dimethylphenoxy)-3-nitropyridine 2-(2,3-Dimethylphenoxy)-3-nitropyridine
Brand Name: Vulcanchem
CAS No.: 76893-55-5
VCID: VC3780413
InChI: InChI=1S/C13H12N2O3/c1-9-5-3-7-12(10(9)2)18-13-11(15(16)17)6-4-8-14-13/h3-8H,1-2H3
SMILES: CC1=C(C(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

2-(2,3-Dimethylphenoxy)-3-nitropyridine

CAS No.: 76893-55-5

Cat. No.: VC3780413

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dimethylphenoxy)-3-nitropyridine - 76893-55-5

Specification

CAS No. 76893-55-5
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 2-(2,3-dimethylphenoxy)-3-nitropyridine
Standard InChI InChI=1S/C13H12N2O3/c1-9-5-3-7-12(10(9)2)18-13-11(15(16)17)6-4-8-14-13/h3-8H,1-2H3
Standard InChI Key RNOWNESUZZSGDB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C
Canonical SMILES CC1=C(C(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C

Introduction

Chemical Properties and Structure

Molecular Structure

2-(2,3-Dimethylphenoxy)-3-nitropyridine consists of two aromatic rings—a pyridine and a benzene—connected via an oxygen atom. The pyridine ring bears a nitro (-NO₂) group at the 3-position, while the phenyl ring contains methyl groups at positions 2 and 3. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications .

Physical Properties

The physical properties of 2-(2,3-Dimethylphenoxy)-3-nitropyridine are summarized in Table 1, providing essential information for its characterization and handling.

Table 1: Physical Properties of 2-(2,3-Dimethylphenoxy)-3-nitropyridine

PropertyValueReference
Molecular Weight244.25 g/mol
Exact Mass244.08479225 Da
XLogP3-AA3.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

The XLogP3-AA value of 3.3 indicates moderate lipophilicity, suggesting potential membrane permeability if considered for biological applications. The absence of hydrogen bond donors (0) and the presence of four hydrogen bond acceptors reflect the compound's potential for intermolecular interactions, particularly as a hydrogen bond acceptor in various chemical and biological contexts .

Identification and Nomenclature

Chemical Identifiers

For proper identification in chemical databases and literature, 2-(2,3-Dimethylphenoxy)-3-nitropyridine can be referenced using several standardized identifiers, as presented in Table 2.

Table 2: Chemical Identifiers for 2-(2,3-Dimethylphenoxy)-3-nitropyridine

Identifier TypeValue
CAS Number76893-55-5
Chemical Name2-(2,3-Dimethylphenoxy)-3-nitropyridine
Molecular FormulaC₁₃H₁₂N₂O₃
MDL NumberMFCD00096772

These identifiers facilitate accurate referencing and retrieval of information about the compound in scientific databases and literature .

Synonyms and Alternative Names

The compound is known by several synonyms in different contexts and chemical databases:

  • Pyridine, 2-(2,3-dimethylphenoxy)-3-nitro-

  • NSC76787

  • MLS002694000

  • BUTTPARK 97\12-84

  • 2-(2,3-DIMETHYLPHENOXY)-3-NITROPYRIDINE ISO 9001:2015 REACH

These alternative designations are important for comprehensive literature searches and proper compound identification across different chemical resources and research contexts.

Synthesis Approaches

Nitration Methods

The nitration of pyridine derivatives typically employs a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). For example, patent literature describes nitration processes using "nitrating mixture (nitric acid and sulphuric acid)" for the formation of nitropyridine compounds . The reaction conditions typically involve careful temperature control, often maintained between 0°C and 5°C during the addition of reagents, followed by heating to higher temperatures (60-80°C) to complete the reaction .

Alternative nitration approaches may utilize potassium nitrate in sulfuric acid, as described for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide: "mixing 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and dropwise adding the sulfuric acid solution of potassium nitrate to the mixed solution under the condition that the temperature ranges from -10 DEG C to 20 DEG C" . This method offers environmental advantages by reducing the generation of nitrogen oxide gases compared to traditional nitric acid-based methods.

Phenoxy Substitution

The incorporation of the 2,3-dimethylphenoxy group likely involves nucleophilic aromatic substitution reactions. A probable approach would utilize 2,3-dimethylphenol as the nucleophile reacting with a suitably activated pyridine bearing a good leaving group at the 2-position. This reaction typically requires basic conditions to generate the phenoxide anion, which can then displace the leaving group on the pyridine ring .

Related Compounds and Comparative Synthesis

Several structurally related compounds that share the dimethylphenoxy-nitropyridine core structure have been reported:

  • 2-(3,4-Dimethyl-phenoxy)-5-nitro-pyridine (CAS: 76893-52-2)

  • 2-(2,5-Dimethylphenoxy)-3-nitropyridine (CAS: 1014595-97-1)

These compounds differ primarily in the position of the nitro group on the pyridine ring or the arrangement of methyl groups on the phenyl ring. Their synthetic pathways likely parallel those for 2-(2,3-Dimethylphenoxy)-3-nitropyridine, with variations in the specific precursors and reaction conditions to achieve the desired substitution patterns .

Applications and Research Significance

Structure-Activity Relationships

The specific arrangement of functional groups in 2-(2,3-Dimethylphenoxy)-3-nitropyridine—particularly the position of the nitro group and the dimethyl substituents—could provide valuable insights into structure-activity relationships when compared with analogous compounds having different substitution patterns. Such comparisons might reveal how subtle structural variations influence chemical reactivity, physical properties, and potential biological activities.

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